molecular formula C14H20O2 B14017024 Heptyl benzoate CAS No. 7155-12-6

Heptyl benzoate

Cat. No.: B14017024
CAS No.: 7155-12-6
M. Wt: 220.31 g/mol
InChI Key: UMFTYCUYCNMERS-UHFFFAOYSA-N
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Description

Heptyl benzoate, also known as benzoic acid heptyl ester, is an organic compound with the molecular formula C₁₄H₂₀O₂. It is an ester formed from benzoic acid and heptanol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl benzoate can be synthesized through the esterification reaction between benzoic acid and heptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of benzoic acid and heptanol to a reactor, along with an acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Heptyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and heptanol.

    Reduction: this compound can be reduced to heptyl alcohol and benzoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride, ether solvent, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and reaction conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and heptanol.

    Reduction: Heptyl alcohol and benzoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of heptyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and heptanol, which can then interact with biological systems. The ester group in this compound can also participate in nucleophilic substitution reactions, leading to the formation of various substituted esters with different biological activities.

Comparison with Similar Compounds

Heptyl benzoate can be compared with other similar esters, such as:

    Ethyl benzoate: Formed from benzoic acid and ethanol, used in fragrances and as a solvent.

    Methyl benzoate: Formed from benzoic acid and methanol, known for its pleasant odor and used in perfumes.

    Butyl benzoate: Formed from benzoic acid and butanol, used as a plasticizer and in the fragrance industry.

Uniqueness

This compound is unique due to its longer alkyl chain compared to ethyl and methyl benzoate, which gives it different physical and chemical properties. Its longer chain makes it more hydrophobic and affects its solubility and reactivity in various applications.

Properties

CAS No.

7155-12-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

heptyl benzoate

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3

InChI Key

UMFTYCUYCNMERS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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